Glybuzole

Description

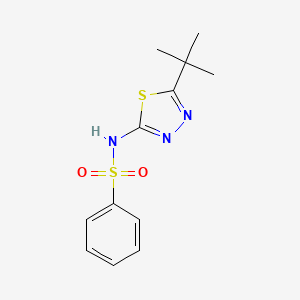

This compound is a sulfonamide derivative with antihyperglycemic activity. Like sulfonylureas, this compound is able to lower blood glucose levels by increasing the release of insulin from pancreatic beta cells.

structure

Structure

3D Structure

Propriétés

IUPAC Name |

N-(5-tert-butyl-1,3,4-thiadiazol-2-yl)benzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15N3O2S2/c1-12(2,3)10-13-14-11(18-10)15-19(16,17)9-7-5-4-6-8-9/h4-8H,1-3H3,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NMWQEPCLNXHPDX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=NN=C(S1)NS(=O)(=O)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15N3O2S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6023103 | |

| Record name | Glybuzole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6023103 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

297.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1492-02-0 | |

| Record name | Glybuzole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1492-02-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Glybuzole [INN:JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001492020 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Glybuzole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6023103 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Glybuzole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.620 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | GLYBUZOLE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1DJ2B68M2C | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The Molecular Blueprint of Glybuzole's Action on Pancreatic β-Cells: A Technical Guide

Introduction

Glybuzole is an oral hypoglycemic agent belonging to the sulfonylurea class of drugs, primarily utilized in the management of type 2 diabetes mellitus. Its therapeutic effect is contingent upon the presence of functional pancreatic β-cells. While specific research on this compound is limited, its mechanism of action is understood to be analogous to that of other well-studied second-generation sulfonylureas, such as Glibenclamide (Glyburide) and Gliclazide. This technical guide will, therefore, provide an in-depth examination of the molecular mechanisms of these analogous sulfonylureas on pancreatic β-cells, serving as a comprehensive proxy for understanding the action of this compound. The information presented herein is intended for researchers, scientists, and drug development professionals.

The core mechanism of sulfonylureas involves the regulation of insulin secretion through their interaction with the ATP-sensitive potassium (KATP) channels in the plasma membrane of pancreatic β-cells.[1][2] By modulating these channels, sulfonylureas initiate a cascade of events that culminates in the exocytosis of insulin-containing granules, thereby lowering blood glucose levels.[3]

Core Mechanism of Action

The action of sulfonylureas on pancreatic β-cells is a well-elucidated process that can be broken down into a series of sequential steps:

-

Binding to the Sulfonylurea Receptor 1 (SUR1): Sulfonylureas bind with high affinity to the SUR1 subunit of the KATP channel.[1][2] SUR1 is a regulatory subunit belonging to the ATP-binding cassette (ABC) transporter family. The KATP channel is a hetero-octameric complex composed of four Kir6.2 pore-forming subunits and four SUR1 regulatory subunits.

-

Closure of the KATP Channel: The binding of a sulfonylurea to SUR1 induces a conformational change that leads to the closure of the KATP channel. Under normal resting conditions (low glucose), these channels are open, allowing potassium ions (K+) to efflux, which maintains a hyperpolarized state of the cell membrane (around -70mV).

-

Membrane Depolarization: The closure of the KATP channels prevents the efflux of positively charged potassium ions, leading to a buildup of positive charge inside the cell. This results in the depolarization of the β-cell plasma membrane.

-

Opening of Voltage-Gated Calcium Channels: The change in membrane potential triggers the opening of voltage-gated calcium channels (VGCCs).

-

Calcium Influx and Increased Intracellular Calcium: The opening of VGCCs allows for a rapid influx of extracellular calcium ions (Ca2+) into the β-cell, leading to a significant increase in the intracellular calcium concentration.

-

Insulin Exocytosis: The elevated intracellular calcium acts as a crucial second messenger, triggering the fusion of insulin-containing secretory granules with the plasma membrane and the subsequent release of insulin into the bloodstream through a process called exocytosis.

Quantitative Data Summary

The following tables summarize key quantitative data for the well-studied, second-generation sulfonylureas, Glibenclamide and Gliclazide, which are considered close analogs of this compound.

Table 1: Binding Affinities of Sulfonylureas to SUR1

| Compound | Kd (nM) | Cell Type/System | Reference |

| Glibenclamide | Low nM range | Insulin-secreting cell lines |

Table 2: IC50 Values for KATP Channel Inhibition

| Compound | IC50 | Conditions | Cell Type/System | Reference |

| Gliclazide | 184 ± 30 nmol/l | Whole-cell recordings | Isolated mouse pancreatic β-cells | |

| Gliclazide | ~50 nmol/l | Macroscopic currents in excised patches (in the absence of MgADP) | Xenopus oocytes expressing Kir6.2/SUR1 | |

| Glibenclamide | 6 nM | Whole-cell KATP current | Isolated guinea pig ventricular myocytes |

Table 3: Efficacy of Insulin Secretion

| Compound (Concentration) | Insulin Release | Cell Type | Reference |

| Glyburide (2 µM) | 0.16 pg insulin per β-cell | Purified rat pancreatic β-cells |

Experimental Protocols

Detailed methodologies for key experiments cited in the study of sulfonylurea action are provided below.

Whole-Cell Patch-Clamp Electrophysiology for KATP Channel Activity

This protocol is used to measure the inhibitory effect of sulfonylureas on KATP channel currents in intact pancreatic β-cells.

-

Cell Preparation: Pancreatic islets are isolated from mice by collagenase digestion. The islets are then dispersed into single β-cells by gentle trituration and plated on glass coverslips.

-

Recording Setup: Whole-cell currents are recorded using a patch-clamp amplifier. The extracellular solution typically contains (in mM): 138 NaCl, 5.6 KCl, 1.2 MgCl2, 2.6 CaCl2, and 5 HEPES (pH 7.4 with NaOH). The intracellular (pipette) solution contains (in mM): 140 KCl, 1 MgCl2, 10 EGTA, and 10 HEPES (pH 7.2 with KOH). ATP is omitted from the pipette solution to allow for the opening of KATP channels.

-

Experimental Procedure:

-

A glass micropipette with a resistance of 2-5 MΩ is used to form a high-resistance seal (giga-seal) with the membrane of a single β-cell.

-

The membrane patch under the pipette is ruptured to achieve the whole-cell configuration.

-

The cell is held at a holding potential of -70 mV. Voltage ramps or steps are applied to elicit KATP currents.

-

A baseline KATP current is established.

-

The sulfonylurea compound (e.g., this compound analog) is applied at various concentrations to the extracellular solution.

-

The inhibition of the KATP current is measured at each concentration to determine the IC50 value.

-

Radioligand Binding Assay for SUR1 Affinity

This assay is employed to determine the binding affinity of sulfonylureas to the SUR1 subunit.

-

Membrane Preparation: Membranes are prepared from insulin-secreting cell lines (e.g., RIN-m5F) or tissues expressing SUR1. Cells are homogenized in a buffer and centrifuged to pellet the membranes, which are then resuspended.

-

Binding Reaction:

-

Membrane preparations are incubated with a fixed concentration of a radiolabeled sulfonylurea (e.g., [3H]glibenclamide).

-

Increasing concentrations of the unlabeled competitor compound (e.g., this compound) are added to the incubation mixture.

-

The reaction is incubated at a specific temperature (e.g., 25°C) for a set time to reach equilibrium.

-

-

Separation and Counting:

-

The reaction is terminated by rapid filtration through glass fiber filters to separate bound from free radioligand.

-

The filters are washed with ice-cold buffer to remove non-specifically bound radioligand.

-

The radioactivity retained on the filters is measured using a scintillation counter.

-

-

Data Analysis: The data is used to generate a competition binding curve, from which the Ki (inhibitory constant) and subsequently the Kd (dissociation constant) can be calculated.

Glucose-Stimulated Insulin Secretion (GSIS) Assay

This protocol measures the ability of a compound to stimulate insulin release from pancreatic islets.

-

Islet Preparation: Pancreatic islets are isolated and cultured overnight to allow for recovery.

-

Experimental Procedure:

-

Groups of islets (e.g., 10-20 islets per group) are pre-incubated in a low-glucose buffer (e.g., 2.8 mM glucose) for 1-2 hours.

-

The islets are then transferred to a buffer containing a stimulatory concentration of glucose (e.g., 16.7 mM glucose) with or without the test compound (e.g., this compound) at various concentrations.

-

The islets are incubated for a defined period (e.g., 60 minutes) at 37°C.

-

The supernatant is collected, and the amount of secreted insulin is quantified using an enzyme-linked immunosorbent assay (ELISA) or a radioimmunoassay (RIA).

-

-

Data Analysis: The amount of insulin secreted in the presence of the compound is compared to the amount secreted in the presence of high glucose alone to determine the compound's insulinotropic effect.

Visualizations

The following diagrams illustrate the key pathways and experimental workflows described in this guide.

This compound signaling pathway in pancreatic β-cells.

Experimental workflow for whole-cell patch-clamp electrophysiology.

Experimental workflow for radioligand binding assay.

Conclusion

The mechanism of action of this compound on pancreatic β-cells, inferred from its structural analogs, is a precise and potent process that directly links drug binding to the physiological response of insulin secretion. By targeting the SUR1 subunit of the KATP channel, this compound effectively bypasses the initial metabolic steps of glucose-stimulated insulin secretion, leading to a rapid and robust release of insulin. The quantitative data for related sulfonylureas highlight the high-affinity interactions and potent inhibitory effects that characterize this class of drugs. The detailed experimental protocols provided herein offer a foundational framework for the further investigation and development of this compound and other novel insulin secretagogues. A thorough understanding of these molecular interactions and experimental approaches is paramount for the rational design of new therapeutic strategies for type 2 diabetes.

References

Unable to Retrieve Information on "Glym buzole"

Following a comprehensive search for the pharmacological properties of a compound named "Glym buzole," it has been determined that there is no publicly available scientific literature or data corresponding to this name. Searches for "Glym buzole pharmacological properties," "Glym buzole mechanism of action," "Glym buzole pharmacokinetics," and "Glym buzole synthesis" did not yield any relevant results for a compound with this specific name.

The absence of information suggests several possibilities:

-

Proprietary Compound: "Glym buzole" may be an internal, proprietary name for a compound that has not yet been disclosed in public research or regulatory filings.

-

Novel Compound: It could be a very recent discovery that has not yet been described in scientific publications.

-

Misspelling or Alternative Name: The name "Glym buzole" might be a misspelling or a misunderstanding of a different compound's name.

Due to the lack of available data, it is not possible to provide the requested in-depth technical guide, including quantitative data tables, experimental protocols, and signaling pathway diagrams.

To proceed with this request, a valid and publicly documented compound name is required. Researchers, scientists, and drug development professionals are encouraged to verify the name and provide any known alternative names, chemical identifiers (such as a CAS number or IUPAC name), or relevant publications. Without this foundational information, a detailed pharmacological whitepaper cannot be generated.

Glybuzole: A Technical Overview of its Role in Type 2 Diabetes Mellitus

Disclaimer: This document provides a summary of the available information on glybuzole. It is intended for researchers, scientists, and drug development professionals. A comprehensive review of this compound is hampered by the limited availability of in-depth, publicly accessible clinical and preclinical data. Much of the detailed mechanistic and experimental information is inferred from the well-studied class of sulfonylurea drugs, to which this compound belongs.

Introduction

This compound is an oral hypoglycemic agent belonging to the sulfonylurea class of drugs, indicated for the treatment of type 2 diabetes mellitus.[1] Its primary function is to lower blood glucose levels by stimulating the production of insulin from the pancreatic β-cells.[1] Chemically, its systematic name is N-(5-tert-Butyl-1,3,4-thiadiazol-2-yl)benzenesulfonamide.[1] Alternative names for this compound include Desathis compound and Gludiase.[1]

Chemical and Physical Properties

| Property | Value |

| Molecular Formula | C₁₂H₁₅N₃O₂S₂ |

| Molar Mass | 297.39 g·mol⁻¹ |

| Melting Point | 163 °C (325 °F) |

| Density | 1.344 g/cm³ |

Mechanism of Action

As a sulfonylurea, this compound's mechanism of action is centered on the potentiation of insulin secretion from pancreatic β-cells.[1] This process is initiated by the binding of this compound to the sulfonylurea receptor 1 (SUR1), a regulatory subunit of the ATP-sensitive potassium (K-ATP) channel in the β-cell membrane.

The binding of this compound to SUR1 leads to the closure of the K-ATP channel. This inhibition of the outward potassium current causes depolarization of the cell membrane. The change in membrane potential triggers the opening of voltage-gated calcium channels, leading to an influx of calcium ions (Ca²⁺) into the cell. The resulting increase in intracellular calcium concentration is the primary stimulus for the exocytosis of insulin-containing granules.

Pharmacokinetics

Clinical Efficacy

Specific quantitative data from clinical trials on the efficacy of this compound in lowering HbA1c, fasting plasma glucose, or postprandial glucose are not available in the public domain. As with other sulfonylureas, its clinical effectiveness would be dependent on the patient having residual pancreatic β-cell function.

Safety and Tolerability

The primary side effect associated with this compound, as with other sulfonylureas, is hypoglycemia, which can result from excessive insulin secretion. Other potential side effects of the sulfonylurea class include weight gain, gastrointestinal disturbances, and hypersensitivity reactions.

Toxicity studies in rats have indicated potential for fetal death and developmental abnormalities at high doses.

Experimental Protocols

Due to the lack of specific published studies on this compound, a detailed experimental protocol for this particular compound cannot be provided. However, a general protocol for an in vitro insulin secretion assay, commonly used to evaluate the activity of sulfonylureas, is described below.

Protocol: In Vitro Insulin Secretion Assay from Isolated Pancreatic Islets

Objective: To determine the dose-dependent effect of a test sulfonylurea (e.g., this compound) on insulin secretion from isolated pancreatic islets in response to low and high glucose concentrations.

Materials:

-

Collagenase P

-

Hanks' Balanced Salt Solution (HBSS)

-

Ficoll or Histopaque density gradient

-

RPMI-1640 culture medium

-

Krebs-Ringer Bicarbonate (KRB) buffer

-

Glucose

-

Test sulfonylurea (e.g., this compound)

-

Insulin ELISA kit

Procedure:

-

Islet Isolation:

-

Pancreata are surgically removed from euthanized rodents (e.g., Wistar rats).

-

The pancreas is inflated with cold collagenase P solution via injection into the common bile duct.

-

The pancreas is digested at 37°C to liberate the islets.

-

The digestion is halted with cold HBSS.

-

Islets are purified from the digested tissue using a density gradient centrifugation.

-

Isolated islets are hand-picked under a microscope and cultured overnight in RPMI-1640 medium.

-

-

Insulin Secretion Assay:

-

Cultured islets are pre-incubated in KRB buffer with a low glucose concentration (e.g., 2.8 mM) for 1-2 hours to establish a basal insulin secretion rate.

-

Islets are then divided into treatment groups:

-

Control (vehicle) at low glucose

-

Control (vehicle) at high glucose (e.g., 16.7 mM)

-

Varying concentrations of the test sulfonylurea at low and high glucose.

-

-

Islets are incubated for 60-120 minutes in the respective treatment conditions.

-

At the end of the incubation, the supernatant is collected for insulin measurement.

-

-

Insulin Quantification:

-

Insulin concentration in the supernatant is determined using a commercially available Insulin ELISA kit, following the manufacturer's instructions.

-

-

Data Analysis:

-

Insulin secretion is normalized to the number of islets per group or total protein content.

-

Statistical analysis (e.g., ANOVA) is used to compare insulin secretion between the different treatment groups.

-

Synthesis

This compound can be synthesized via a bimolecular nucleophilic substitution (SN2) reaction. The synthesis involves the reaction of benzenesulfonyl chloride with 2-amino-5-tert-butyl-1,3,4-thiadiazole in the presence of pyridine. The nitrogen atom of the amino group on the thiadiazole acts as a nucleophile, attacking the sulfur atom of the benzenesulfonyl chloride and displacing the chloride ion. Pyridine acts as a base to neutralize the resulting positively charged intermediate, yielding the final this compound product.

Conclusion

This compound is a sulfonylurea drug with a well-understood mechanism of action for stimulating insulin secretion, which is characteristic of its class. However, a significant gap exists in the publicly available literature regarding its specific clinical efficacy, pharmacokinetic profile in humans, and detailed preclinical experimental data. Further research and publication of data would be necessary to provide a more comprehensive technical guide on the role of this compound in the management of type 2 diabetes mellitus.

References

For Researchers, Scientists, and Drug Development Professionals

Abstract

Primary Molecular Target: The ATP-Sensitive Potassium (KATP) Channel

The primary molecular target of Glybuzole is the ATP-sensitive potassium (KATP) channel located in the plasma membrane of pancreatic β-cells.[1] KATP channels are hetero-octameric protein complexes that couple the cell's metabolic state to its electrical activity.

The KATP channel is composed of two distinct subunits:

-

The inwardly rectifying potassium channel pore (Kir6.2): Four Kir6.2 subunits form the central pore through which potassium ions (K+) flow.

-

The sulfonylurea receptor (SUR): Four SUR subunits surround the pore and function as the regulatory component of the channel. In pancreatic β-cells, the specific isoform is SUR1 .

This compound, like other sulfonylureas, exerts its therapeutic effect by binding directly to the SUR1 subunit of the KATP channel.[1]

Mechanism of Action

The binding of this compound to the SUR1 subunit initiates a cascade of events within the pancreatic β-cell, culminating in the secretion of insulin. This process can be broken down into the following key steps:

-

Binding to SUR1: this compound binds to a specific site on the SUR1 subunit of the KATP channel.

-

KATP Channel Closure: This binding event allosterically inhibits the channel's activity, leading to its closure.

-

Membrane Depolarization: The closure of the KATP channel prevents the efflux of positively charged potassium ions from the β-cell. This leads to a buildup of positive charge inside the cell, causing the cell membrane to depolarize.

-

Calcium Influx: The change in membrane potential activates voltage-gated calcium channels (VGCCs) in the β-cell membrane.

-

Insulin Exocytosis: The opening of VGCCs allows an influx of calcium ions (Ca2+) into the cell. The resulting increase in intracellular calcium concentration triggers the fusion of insulin-containing secretory granules with the cell membrane and the subsequent release of insulin into the bloodstream.[1]

Signaling Pathway of this compound Action

Caption: Signaling cascade of this compound-induced insulin secretion.

Quantitative Data (Illustrative)

As previously stated, specific quantitative data for this compound's binding affinity and potency are not available in the reviewed literature. However, to provide context for the expected range of activity for a second-generation sulfonylurea, the following table summarizes data for the closely related and well-characterized compound, glibenclamide (glyburide).

| Compound | Parameter | Value | Target/System | Reference |

| Glibenclamide | Kd (Binding Affinity) | ~0.5 - 5 nM | SUR1 | [2] |

| Glibenclamide | Ki (Inhibition Constant) | ~4 nM (Kir6.2/SUR1) | KATP Channel | [3] |

| Glibenclamide | IC50 (Half-maximal Inhibitory Concentration) | ~10 - 30 nM | KATP Channel Current | |

| Glibenclamide | EC50 (Half-maximal Effective Concentration) | ~1 - 10 nM | Insulin Secretion |

Detailed Experimental Protocols

The following are detailed, generalized protocols for the key experiments used to characterize the interaction of a sulfonylurea like this compound with its molecular target.

Radioligand Binding Assay

This assay is used to determine the binding affinity (Kd or Ki) of this compound to the SUR1 receptor.

Objective: To quantify the specific binding of radiolabeled this compound or a competitive radioligand to membranes prepared from cells expressing SUR1.

Materials:

-

Cell line expressing the human SUR1/Kir6.2 channel (e.g., HEK293 or INS-1 cells)

-

Radiolabeled sulfonylurea (e.g., [³H]glibenclamide)

-

Unlabeled this compound

-

Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4, 5 mM MgCl₂)

-

Wash buffer (ice-cold binding buffer)

-

Glass fiber filters

-

Scintillation cocktail and counter

Workflow Diagram:

Caption: Workflow for a competitive radioligand binding assay.

Procedure:

-

Membrane Preparation:

-

Culture cells expressing SUR1/Kir6.2 to a high density.

-

Harvest the cells and homogenize them in ice-cold lysis buffer.

-

Centrifuge the homogenate at a low speed to remove nuclei and debris.

-

Centrifuge the supernatant at a high speed to pellet the cell membranes.

-

Wash the membrane pellet and resuspend it in binding buffer. Determine the protein concentration.

-

-

Binding Reaction:

-

In a multi-well plate, add the cell membrane preparation to each well.

-

For total binding, add a fixed concentration of the radiolabeled sulfonylurea.

-

For non-specific binding, add the radioligand plus a high concentration of an unlabeled sulfonylurea (e.g., glibenclamide).

-

For competition binding, add the radioligand and varying concentrations of unlabeled this compound.

-

Incubate the plate at a controlled temperature (e.g., room temperature or 37°C) to allow the binding to reach equilibrium.

-

-

Filtration and Counting:

-

Rapidly filter the contents of each well through a glass fiber filter using a cell harvester.

-

Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

-

Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

-

-

Data Analysis:

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

For competition assays, plot the percentage of specific binding against the concentration of this compound to determine the IC50.

-

Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation.

-

Electrophysiology (Patch-Clamp) Assay

This assay measures the direct effect of this compound on the activity of KATP channels.

Objective: To determine the inhibitory concentration (IC50) of this compound on KATP channel currents.

Materials:

-

Cells expressing SUR1/Kir6.2

-

Patch-clamp rig (amplifier, micromanipulators, microscope)

-

Borosilicate glass pipettes

-

Intracellular and extracellular recording solutions

-

This compound stock solution

Workflow Diagram:

Caption: Workflow for a patch-clamp electrophysiology experiment.

Procedure:

-

Cell Preparation: Plate cells expressing SUR1/Kir6.2 on coverslips suitable for microscopy.

-

Patch-Clamp Recording:

-

Place a coverslip in the recording chamber and perfuse with extracellular solution.

-

Using a micromanipulator, approach a cell with a glass pipette filled with intracellular solution and form a high-resistance seal (gigaseal) with the cell membrane.

-

Establish a whole-cell or inside-out patch configuration.

-

Apply a voltage protocol to elicit KATP channel currents and record the baseline activity.

-

-

Drug Application:

-

Perfuse the cell with solutions containing increasing concentrations of this compound.

-

Record the channel activity at each concentration until a steady-state effect is observed.

-

-

Data Analysis:

-

Measure the amplitude of the KATP current at each this compound concentration.

-

Normalize the current to the baseline and plot the percentage of inhibition against the this compound concentration.

-

Fit the data to a dose-response curve to determine the IC50.

-

Insulin Secretion Assay

This assay measures the functional consequence of this compound's action on pancreatic β-cells or isolated islets.

Objective: To determine the effective concentration (EC50) of this compound for stimulating insulin secretion.

Materials:

-

Pancreatic islets isolated from an animal model (e.g., mouse or rat) or an insulin-secreting cell line (e.g., INS-1, MIN6).

-

Krebs-Ringer bicarbonate (KRB) buffer with varying glucose concentrations (e.g., low glucose and high glucose).

-

This compound stock solution.

-

Insulin ELISA kit.

Workflow Diagram:

References

Glybuzole's Effect on Insulin Exocytosis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a comprehensive overview of the mechanism of action of Glybuzole on insulin exocytosis. Due to the limited availability of specific quantitative data for this compound in the public domain, this guide utilizes data from its close structural and functional analog, glibenclamide (also known as glyburide), a widely studied second-generation sulfonylurea. This approach is taken to provide a detailed and technically rich resource, with the understanding that while the general mechanisms are highly conserved among this class of drugs, specific quantitative parameters may vary.

Introduction

This compound is an oral hypoglycemic agent belonging to the sulfonylurea class of drugs, primarily used in the management of type 2 diabetes mellitus.[1] Its therapeutic effect is mediated through the stimulation of insulin secretion from pancreatic β-cells. This guide delves into the core molecular mechanisms by which this compound enhances insulin exocytosis, presenting quantitative data from studies on the closely related compound glibenclamide, detailed experimental protocols for key assays, and visual representations of the involved signaling pathways and experimental workflows.

Mechanism of Action: The K-ATP Channel-Dependent Pathway

The primary mechanism of action of this compound, like other sulfonylureas, involves the regulation of ATP-sensitive potassium (K-ATP) channels in pancreatic β-cells.[1]

Binding to the Sulfonylurea Receptor 1 (SUR1)

This compound initiates its action by binding to the sulfonylurea receptor 1 (SUR1), a regulatory subunit of the K-ATP channel complex on the plasma membrane of pancreatic β-cells.[1] Second-generation sulfonylureas, such as glibenclamide, exhibit high-affinity binding to SUR1, typically in the low nanomolar range.

Inhibition of K-ATP Channels

The binding of this compound to SUR1 induces a conformational change in the K-ATP channel, leading to its closure.[1] This inhibition of the outward flow of potassium ions (K+) results in the depolarization of the β-cell membrane.

Calcium Influx and Insulin Exocytosis

Membrane depolarization triggers the opening of voltage-dependent calcium channels (VDCCs), leading to an influx of extracellular calcium ions (Ca2+) into the β-cell. The resulting increase in intracellular Ca2+ concentration is a critical signal that initiates the exocytosis of insulin-containing granules, leading to the secretion of insulin into the bloodstream.[1]

Quantitative Data (Derived from Glibenclamide Studies)

The following tables summarize key quantitative data from studies on glibenclamide, which is expected to have a similar pharmacological profile to this compound.

Table 1: Binding Affinity and Channel Inhibition

| Parameter | Value | Cell Type/System | Reference |

| [³H]Glibenclamide Binding Affinity (Kd) | |||

| High-affinity site | ~1 nM | Rat β-cell tumor insulinoma cell line | |

| Low-affinity site | ~3 µM | Rat β-cell tumor insulinoma cell line | |

| K-ATP Channel Inhibition (IC₅₀) | |||

| Whole-cell K-ATP currents | 184 ± 30 nmol/l | Mouse pancreatic β-cells | |

| Inside-out patches (without Mg-nucleotides) | > 1 µM | Mouse pancreatic β-cells |

Table 2: Dose-Dependent Effects on Insulin Secretion

| Glibenclamide Concentration | Glucose Concentration | Insulin Secretion (pg/islet/h) | Cell Type | Reference |

| 0.1 µM | 16.7 mM | 832 ± 93 | Rat pancreatic islets | |

| Control | 16.7 mM | 2098 ± 187 | Rat pancreatic islets | |

| 2 µM | Low (non-stimulatory) | 0.16 pg/β-cell | Purified rat pancreatic β-cells |

Table 3: Impact on Glucose-Stimulated Insulin Secretion (GSIS)

| Treatment | Glucose Concentration | First Phase Insulin Peak (pg/islet/min) | Cell Type | Reference |

| Control | 16.7 mM | 131 ± 19 | Rat pancreatic islets | |

| Glibenclamide (0.1 µM pre-exposure) | 16.7 mM | 22.1 ± 5 | Rat pancreatic islets |

Experimental Protocols

Radioligand Binding Assay for SUR1

This protocol describes a method to determine the binding affinity of a compound like this compound to the sulfonylurea receptor 1 (SUR1) using [³H]glyburide (glibenclamide) as the radioligand.

Materials:

-

Isolated pancreatic islets or insulin-secreting cell line (e.g., MIN6, INS-1)

-

Membrane preparation buffer (e.g., 50 mM Tris-HCl, pH 7.4)

-

[³H]glyburide

-

Unlabeled this compound or glibenclamide (for competition assay)

-

Scintillation cocktail

-

Glass fiber filters

-

Filtration apparatus

-

Scintillation counter

Procedure:

-

Membrane Preparation: Homogenize isolated islets or cells in ice-cold membrane preparation buffer. Centrifuge the homogenate at low speed to remove nuclei and cellular debris. Centrifuge the resulting supernatant at high speed to pellet the membranes. Resuspend the membrane pellet in fresh buffer.

-

Binding Reaction: In a microcentrifuge tube, combine the membrane preparation, [³H]glyburide at a fixed concentration (typically near its Kd), and varying concentrations of unlabeled this compound (for competition). For saturation binding, use varying concentrations of [³H]glyburide.

-

Incubation: Incubate the reaction mixture at a specific temperature (e.g., 25°C) for a defined period to reach equilibrium.

-

Filtration: Rapidly terminate the binding reaction by filtering the mixture through glass fiber filters under vacuum. This separates the bound radioligand from the free radioligand.

-

Washing: Wash the filters with ice-cold buffer to remove any non-specifically bound radioligand.

-

Scintillation Counting: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a scintillation counter.

-

Data Analysis: Analyze the data using appropriate software to determine the dissociation constant (Kd) and the maximum number of binding sites (Bmax) for saturation binding, or the inhibitory constant (Ki) for competition binding.

In Vitro Insulin Secretion Assay from Isolated Pancreatic Islets

This protocol outlines a static incubation method to measure the effect of this compound on glucose-stimulated insulin secretion (GSIS).

Materials:

-

Isolated pancreatic islets (from rodents or humans)

-

Krebs-Ringer Bicarbonate (KRB) buffer supplemented with HEPES and bovine serum albumin (BSA)

-

Glucose solutions of varying concentrations (e.g., 2.8 mM and 16.7 mM)

-

This compound stock solution

-

Insulin immunoassay kit (ELISA or RIA)

Procedure:

-

Islet Pre-incubation: Place batches of size-matched islets (e.g., 10 islets per well) in a multi-well plate. Pre-incubate the islets in KRB buffer with a low glucose concentration (e.g., 2.8 mM) for a period to establish a basal insulin secretion rate.

-

Stimulation: After pre-incubation, replace the buffer with fresh KRB buffer containing either low (basal) or high (stimulatory) glucose concentrations, with or without different concentrations of this compound.

-

Incubation: Incubate the islets for a defined period (e.g., 60 minutes) at 37°C in a humidified incubator with 5% CO₂.

-

Supernatant Collection: At the end of the incubation, carefully collect the supernatant from each well. The supernatant contains the secreted insulin.

-

Insulin Quantification: Measure the insulin concentration in the collected supernatants using an insulin-specific ELISA or RIA kit according to the manufacturer's instructions.

-

Data Normalization (Optional): To account for variations in islet size, the insulin secretion can be normalized to the total insulin content of the islets. This is achieved by lysing the islets after supernatant collection and measuring the intracellular insulin.

Patch-Clamp Electrophysiology for K-ATP Channel Activity

This protocol describes the whole-cell patch-clamp technique to record K-ATP channel currents in single pancreatic β-cells and assess the inhibitory effect of this compound.

Materials:

-

Isolated pancreatic β-cells

-

Patch-clamp amplifier and data acquisition system

-

Micromanipulator and microscope

-

Glass micropipettes

-

Extracellular (bath) solution containing physiological ion concentrations

-

Intracellular (pipette) solution containing ATP to maintain channel sensitivity

-

This compound stock solution

Procedure:

-

Cell Preparation: Plate isolated pancreatic β-cells on a glass coverslip in a recording chamber mounted on the microscope stage.

-

Pipette Fabrication: Pull glass micropipettes to a fine tip with a resistance of 2-5 MΩ when filled with the intracellular solution.

-

Giga-seal Formation: Using the micromanipulator, carefully bring the tip of the micropipette into contact with the membrane of a single β-cell. Apply gentle suction to form a high-resistance seal (giga-seal) between the pipette tip and the cell membrane.

-

Whole-Cell Configuration: Apply a brief pulse of suction to rupture the patch of membrane under the pipette tip, establishing electrical and diffusional access to the cell interior (whole-cell configuration).

-

Current Recording: Clamp the membrane potential at a holding potential (e.g., -70 mV) and apply voltage steps to elicit K-ATP channel currents. Record the currents using the patch-clamp amplifier and data acquisition software.

-

Drug Application: Perfuse the recording chamber with the extracellular solution containing different concentrations of this compound to observe its effect on the K-ATP channel currents.

-

Data Analysis: Analyze the recorded currents to determine the dose-dependent inhibition of the K-ATP channels by this compound, calculating parameters such as the IC₅₀.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathway and a typical experimental workflow.

Conclusion

This compound, a member of the sulfonylurea class, stimulates insulin exocytosis from pancreatic β-cells through a well-defined signaling pathway. By binding to the SUR1 subunit of the K-ATP channel, it initiates a cascade of events including membrane depolarization, calcium influx, and ultimately, the release of insulin. The quantitative data from the closely related compound glibenclamide provide valuable insights into the potency and dose-dependent effects that can be expected from this compound. The detailed experimental protocols provided in this guide offer a practical framework for researchers to investigate the specific effects of this compound and other secretagogues on insulin secretion. Further research focusing specifically on this compound is warranted to delineate its precise pharmacokinetic and pharmacodynamic properties.

References

An In-depth Technical Guide to the Interaction of Glybuzole with ATP-Sensitive Potassium Channels

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular interactions between Glybuzole (also known as Glibenclamide) and ATP-sensitive potassium (K-ATP) channels. This compound is a second-generation sulfonylurea drug widely utilized in the management of type 2 diabetes mellitus. Its therapeutic effect is primarily mediated through its specific interaction with K-ATP channels in pancreatic β-cells, leading to the stimulation of insulin secretion.[1][2][3] This document details the mechanism of action, binding site characteristics, quantitative interaction data, and the experimental protocols used to elucidate these interactions.

Mechanism of Action: From Channel Binding to Insulin Exocytosis

This compound exerts its hypoglycemic effect by directly modulating the activity of K-ATP channels in pancreatic β-cells.[1][2] These channels are hetero-octameric protein complexes composed of four inwardly rectifying potassium channel (Kir6.2) subunits forming the pore and four regulatory sulfonylurea receptor 1 (SUR1) subunits. The SUR1 subunit is the primary target for sulfonylurea drugs like this compound.

The binding of this compound to the SUR1 subunit induces a conformational change in the K-ATP channel complex, leading to its closure. In the resting state of a β-cell, these channels are open, allowing the efflux of potassium ions and maintaining a hyperpolarized membrane potential. The closure of K-ATP channels by this compound inhibits this potassium outflow, causing the cell membrane to depolarize. This depolarization triggers the opening of voltage-dependent calcium channels, leading to an influx of extracellular calcium ions. The subsequent rise in intracellular calcium concentration is the critical signal that initiates the exocytosis of insulin-containing granules, thereby increasing insulin secretion into the bloodstream.

Recent studies have also suggested that sulfonylureas may enhance exocytosis through a mechanism that is independent of their direct effect on K-ATP channels and involves the potentiation of protein kinase C (PKC) activity.

Signaling Pathway of this compound-Induced Insulin Secretion

Caption: Signaling cascade of this compound-induced insulin secretion.

The this compound Binding Site on the SUR1 Subunit

High-resolution structural studies, including cryo-electron microscopy, have provided significant insights into the binding pocket of this compound on the SUR1 subunit. Glibenclamide, which is chemically identical to this compound, lodges in the transmembrane bundle of the SUR1-ABC core, near the inner leaflet of the lipid bilayer. This binding site is distinct from the nucleotide-binding folds where ATP and ADP interact.

The binding site for sulfonylureas on SUR1 is often described as bipartite, consisting of an "A-site" and a "B-site". The A-site is located on the SUR1 subunit and contains key residues such as Ser1237, while the B-site is formed by the interface of SUR1 and the Kir6.2 subunit. This compound is considered an A+B site ligand, interacting with both subsites.

Quantitative Analysis of this compound-K-ATP Channel Interaction

The interaction between this compound and the K-ATP channel has been quantified through various experimental techniques, primarily radioligand binding assays and electrophysiological studies. These studies provide crucial data on binding affinity and inhibitory potency.

Table 1: Binding Affinity and Inhibition Constants of this compound/Glibenclamide

| Parameter | Value | Channel/Preparation | Experimental Condition | Reference |

| IC50 | 3.9 µM & 224 µM | SUR1 | Inhibition of [³H]-glibenclamide binding by MgATP | |

| IC50 | ~8 µM | SUR2B(Y1206S) mutant | Inhibition of [³H]-glibenclamide binding by MgATP | |

| IC50 | 56 µM | Kir6.2/SUR1 complex | Inhibition of [³H]-glibenclamide binding by MgATP | |

| Kd | ~4 nM | SUR1 | [³H]-glibenclamide binding | |

| IC50 | 1-5 nM | K-ATP channel | Channel inhibition (electrophysiology) | |

| IC50 | 4.2 nM | SUR1 | Inhibition of a fluorescently labeled sulfonylurea binding | |

| Half-maximal inhibitory concentration | 6 µM | Rat ventricular K-ATP channels | Internal (cytoplasmic) glibenclamide application |

Note: this compound and Glibenclamide are used interchangeably in the literature.

Detailed Experimental Protocols

The characterization of this compound's interaction with K-ATP channels relies on specialized experimental techniques. Below are detailed methodologies for key experiments.

Radioligand Binding Assay

Radioligand binding assays are employed to determine the affinity and density of this compound binding sites on the SUR1 subunit.

Objective: To quantify the binding characteristics (Kd, Bmax, or Ki) of this compound to the SUR1 subunit of the K-ATP channel.

Materials:

-

Membrane preparations from cells expressing SUR1 (e.g., HEK293 cells transfected with SUR1).

-

Radiolabeled this compound (e.g., [³H]-glibenclamide).

-

Unlabeled this compound or other competing ligands.

-

Incubation buffer (e.g., 50 mM Tris-HCl, 154 mM NaCl, pH 7.4).

-

Wash buffer (ice-cold).

-

Glass fiber filters.

-

Scintillation cocktail.

-

Scintillation counter.

Protocol:

-

Membrane Preparation: Homogenize cells expressing the K-ATP channel in a lysis buffer and pellet the membranes by centrifugation. Resuspend the pellet in a suitable buffer.

-

Incubation: In a multi-well plate, incubate the membrane preparation with a fixed concentration of [³H]-glibenclamide and varying concentrations of unlabeled this compound (for competition assays) or varying concentrations of [³H]-glibenclamide (for saturation assays).

-

Equilibration: Allow the binding reaction to reach equilibrium (e.g., 15-60 minutes at 37°C).

-

Separation of Bound and Free Ligand: Rapidly filter the incubation mixture through glass fiber filters to trap the membranes with bound radioligand. Wash the filters with ice-cold wash buffer to remove unbound radioligand.

-

Quantification: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a scintillation counter.

-

Data Analysis:

-

Saturation Assays: Plot the specific binding (total binding minus non-specific binding) against the radioligand concentration. Fit the data to a one-site binding model to determine the Kd (dissociation constant) and Bmax (maximum number of binding sites).

-

Competition Assays: Plot the percentage of specific binding against the logarithm of the unlabeled ligand concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 (the concentration of unlabeled ligand that inhibits 50% of specific binding). Calculate the Ki (inhibition constant) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Caption: Workflow for a competitive radioligand binding assay.

Electrophysiology (Patch-Clamp)

The patch-clamp technique allows for the direct measurement of ion channel activity and is used to assess the functional effects of this compound on K-ATP channels.

Objective: To measure the inhibitory effect of this compound on K-ATP channel currents.

Materials:

-

Isolated pancreatic β-cells or other cells expressing K-ATP channels.

-

Patch-clamp rig (amplifier, micromanipulator, microscope).

-

Borosilicate glass capillaries for pulling micropipettes.

-

Extracellular and intracellular (pipette) solutions.

-

This compound stock solution.

Protocol:

-

Cell Preparation: Isolate and culture pancreatic β-cells or a suitable cell line.

-

Pipette Fabrication: Pull micropipettes from borosilicate glass capillaries and fire-polish the tips.

-

Seal Formation: Approach a cell with the micropipette filled with intracellular solution and apply gentle suction to form a high-resistance (gigaohm) seal between the pipette tip and the cell membrane.

-

Configuration:

-

Whole-cell: Apply a brief pulse of suction to rupture the membrane patch under the pipette, allowing electrical access to the entire cell.

-

Inside-out: After forming a cell-attached patch, retract the pipette to excise the membrane patch, exposing the intracellular face of the channel to the bath solution.

-

-

Data Acquisition: Clamp the membrane potential at a desired voltage and record the resulting ion currents.

-

Drug Application: Perfuse the cell or the excised patch with a solution containing this compound at various concentrations.

-

Data Analysis: Measure the reduction in K-ATP channel current in the presence of this compound. Plot the percentage of current inhibition against the this compound concentration to determine the IC50.

Caption: Workflow for an electrophysiological patch-clamp experiment.

Conclusion

This compound's therapeutic efficacy in type 2 diabetes is fundamentally linked to its precise interaction with the SUR1 subunit of the ATP-sensitive potassium channel in pancreatic β-cells. This interaction leads to channel inhibition, membrane depolarization, and ultimately, enhanced insulin secretion. The detailed understanding of this mechanism, supported by quantitative binding and functional data from rigorous experimental protocols, provides a solid foundation for the rational design of novel antidiabetic therapies targeting the K-ATP channel. Further research into the nuances of the this compound binding site and its allosteric modulation by intracellular nucleotides will continue to refine our understanding and may unveil new opportunities for therapeutic intervention.

References

- 1. Chronic Antidiabetic Sulfonylureas In Vivo: Reversible Effects on Mouse Pancreatic β-Cells | PLOS Medicine [journals.plos.org]

- 2. Interaction of sulfonylureas with pancreatic beta-cells. A study with glyburide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Photo-Switchable Sulfonylureas Binding to ATP-Sensitive Potassium Channel Reveal the Mechanism of Light-Controlled Insulin Release - PMC [pmc.ncbi.nlm.nih.gov]

Glybuzole: A Technical Whitepaper on its Discovery and Development

For Researchers, Scientists, and Drug Development Professionals

Introduction

Glybuzole is an oral antihyperglycemic agent belonging to the second generation of sulfonylurea drugs.[1] It is primarily indicated for the treatment of type 2 diabetes mellitus.[1] Like other sulfonylureas, this compound exerts its therapeutic effect by stimulating insulin secretion from the pancreatic β-cells.[1] This document provides a comprehensive technical overview of the discovery, development, mechanism of action, and synthesis of this compound. Due to the limited availability of specific preclinical and clinical data for this compound in the public domain, this whitepaper will leverage data from a closely related and extensively studied second-generation sulfonylurea, Glibenclamide (also known as Glyburide), as a representative example to illustrate the typical development and characterization process for this class of drugs.

Discovery and Development History

The development of sulfonylureas as therapeutic agents was a serendipitous discovery stemming from research on sulfonamide antibiotics in the 1930s and 1940s.[2][3]

The Serendipitous Discovery of Hypoglycemic Sulfonamides

In 1942, Marcel Janbon and his colleagues observed that a new sulfonamide, 2254RP, induced hypoglycemia in patients being treated for typhoid fever. This observation was further investigated by the physiologist Auguste Loubatières, who in 1946, confirmed that aryl sulfonylurea compounds stimulate the release of insulin from the pancreas. This pivotal finding laid the groundwork for the development of the sulfonylurea class of antidiabetic drugs.

First and Second Generation Sulfonylureas

The first commercially available sulfonylurea, carbutamide, was synthesized in 1945 and initially marketed for urinary tract infections in the early 1950s before its hypoglycemic properties were fully recognized. This was followed by the introduction of other first-generation agents like tolbutamide.

The second generation of sulfonylureas, which includes this compound, Glibenclamide (Glyburide), and Glipizide, were developed and introduced in Europe and subsequently in the United States, with Glibenclamide and Glipizide becoming available in the US in 1984. These second-generation agents are characterized by their higher potency compared to the first-generation drugs.

This compound Development

Specific details regarding the discovery and a precise timeline for the development of this compound are not extensively documented in publicly available literature. However, its chemical structure and mechanism of action firmly place it within the second generation of sulfonylureas.

Mechanism of Action

This compound, like other sulfonylureas, lowers blood glucose levels by stimulating insulin secretion from pancreatic β-cells. This action is mediated through its interaction with the sulfonylurea receptor 1 (SUR1), a regulatory subunit of the ATP-sensitive potassium (K-ATP) channel in the β-cell membrane.

The binding of this compound to SUR1 leads to the closure of the K-ATP channel. This blockage of potassium ion efflux results in the depolarization of the β-cell membrane. The change in membrane potential triggers the opening of voltage-gated calcium channels, leading to an influx of calcium ions into the cell. The increased intracellular calcium concentration then stimulates the exocytosis of insulin-containing secretory granules.

Signaling Pathway of Sulfonylurea Action in Pancreatic β-Cells

References

Off-Target Effects of Glybuzole in Preliminary Screens: A Technical Guide

Disclaimer: Publicly available information on the specific off-target profile of Glybuzole is limited. This guide utilizes data from the closely related and well-characterized second-generation sulfonylurea, Glibenclamide (Glyburide), as a representative example to illustrate potential off-target effects for this class of compounds. Researchers are advised to conduct specific screening for this compound to ascertain its unique off-target profile.

Introduction

This compound is an oral hypoglycemic agent belonging to the sulfonylurea class of drugs, primarily used in the management of type 2 diabetes mellitus. Its principal mechanism of action involves the stimulation of insulin release from pancreatic β-cells. This is achieved through the binding and inhibition of the sulfonylurea receptor 1 (SUR1) subunit of the ATP-sensitive potassium (K-ATP) channels. Inhibition of these channels leads to membrane depolarization, calcium influx, and subsequent exocytosis of insulin-containing granules.

While the on-target effects of this compound and other sulfonylureas are well-documented, understanding their off-target interactions is crucial for a comprehensive safety and efficacy assessment during drug development. Off-target effects can lead to unforeseen adverse drug reactions or present opportunities for drug repositioning. This technical guide provides an overview of the potential off-target effects of this compound, based on data from the representative compound Glibenclamide, summarizes quantitative data from preclinical screens, details relevant experimental protocols, and visualizes key pathways and workflows.

On-Target and Known Off-Target Activities of Glibenclamide

The primary target of Glibenclamide is the SUR1 subunit of the K-ATP channel in pancreatic β-cells. However, it also interacts with other targets, which are considered its off-target activities. Some of these interactions have been quantified and are summarized in the table below.

| Target Class | Specific Target | Assay Type | Glibenclamide Activity | Reference |

| Ion Channel | Pancreatic K-ATP (SUR1/Kir6.2) | Patch-clamp | High potency inhibition | [1] |

| Cardiovascular K-ATP (SUR2A/Kir6.2) | Patch-clamp | ≥1,000 times less potent than on pancreatic channels | [1] | |

| Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) | Patch-clamp | IC50: 20 μM | [2] | |

| SUR1-TRPM4 channel | - | Inhibition at nanomolar concentrations | [3][4] | |

| Enzyme | Hexokinase (mitochondrial) | Enzyme activity assay | Increased activity | |

| Other | NLRP3 Inflammasome | In vitro functional assay | Blockade of activation |

Experimental Protocols

This section provides detailed methodologies for key experiments used to assess the on-target and off-target effects of compounds like this compound.

Radioligand Receptor Binding Assay

This assay is used to determine the binding affinity of a test compound to a specific receptor.

Objective: To quantify the binding of this compound to its target receptor (e.g., SUR1) and potential off-target receptors.

Materials:

-

Test compound (this compound)

-

Radioligand (e.g., [3H]Glibenclamide)

-

Cell membranes expressing the target receptor

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)

-

Non-specific binding control (e.g., high concentration of unlabeled Glibenclamide)

-

96-well filter plates

-

Scintillation fluid

-

Scintillation counter

Procedure:

-

Prepare serial dilutions of the test compound in the assay buffer.

-

In a 96-well plate, add the cell membranes, radioligand at a fixed concentration (typically at its Kd), and either the test compound, assay buffer (for total binding), or non-specific binding control.

-

Incubate the plate at a specified temperature (e.g., room temperature) for a predetermined time to reach binding equilibrium.

-

Terminate the binding reaction by rapid filtration through the filter plates using a cell harvester. This separates the bound radioligand from the free radioligand.

-

Wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.

-

Dry the filter plates and add scintillation fluid to each well.

-

Quantify the radioactivity in each well using a scintillation counter.

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Determine the IC50 value of the test compound by plotting the percentage of specific binding against the logarithm of the test compound concentration and fitting the data to a sigmoidal dose-response curve.

In Vitro Kinase Inhibition Assay

This assay measures the ability of a compound to inhibit the activity of a specific kinase.

Objective: To screen this compound against a panel of kinases to identify potential off-target kinase inhibition.

Materials:

-

Test compound (this compound)

-

Recombinant kinase

-

Kinase-specific substrate

-

ATP (often radiolabeled, e.g., [γ-33P]ATP)

-

Kinase assay buffer

-

96-well plates

-

Phosphocellulose filter paper or other capture method

-

Scintillation counter or luminescence plate reader

Procedure:

-

Prepare serial dilutions of the test compound in the assay buffer.

-

In a 96-well plate, add the kinase, its substrate, and the test compound or vehicle control.

-

Initiate the kinase reaction by adding ATP.

-

Incubate the plate at a specified temperature (e.g., 30°C) for a set period.

-

Stop the reaction by adding a stop solution (e.g., EDTA).

-

Spot a portion of the reaction mixture onto phosphocellulose filter paper.

-

Wash the filter paper to remove unreacted ATP, leaving the phosphorylated substrate bound to the paper.

-

Quantify the amount of phosphorylated substrate by measuring the radioactivity using a scintillation counter.

-

Calculate the percentage of kinase inhibition for each concentration of the test compound relative to the vehicle control.

-

Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the test compound concentration.

MTT Cell Viability Assay

This colorimetric assay is used to assess the cytotoxic effects of a compound on cultured cells.

Objective: To determine the concentration at which this compound exhibits cytotoxicity.

Materials:

-

Test compound (this compound)

-

Cultured cells (e.g., HepG2, HEK293)

-

Cell culture medium

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

-

96-well cell culture plates

-

Microplate reader

Procedure:

-

Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Prepare serial dilutions of the test compound in the cell culture medium.

-

Remove the old medium from the cells and add the medium containing the test compound or vehicle control.

-

Incubate the cells for a specified period (e.g., 24, 48, or 72 hours).

-

Add MTT solution to each well and incubate for a further 2-4 hours. During this time, mitochondrial dehydrogenases in viable cells will reduce the yellow MTT to purple formazan crystals.

-

Add the solubilization solution to each well to dissolve the formazan crystals.

-

Measure the absorbance of the solution in each well at a wavelength of 570 nm using a microplate reader.

-

Calculate the percentage of cell viability for each concentration of the test compound relative to the vehicle control.

-

Determine the IC50 value by plotting the percentage of viability against the logarithm of the test compound concentration.

Signaling Pathways and Experimental Workflows

Signaling Pathway of Sulfonylureas

Caption: On-target signaling pathway of Glibenclamide.

Experimental Workflow for a Radioligand Binding Assay

Caption: Workflow for a typical radioligand binding assay.

Conclusion

While this compound is an effective agent for the management of type 2 diabetes, a thorough understanding of its off-target profile is essential for a complete assessment of its safety and therapeutic potential. The data on the representative compound, Glibenclamide, indicates potential off-target interactions with cardiovascular K-ATP channels, the CFTR ion channel, and intracellular signaling pathways. The experimental protocols provided in this guide offer a framework for the systematic evaluation of these and other potential off-target effects of this compound in preclinical screens. Such studies are critical for identifying potential liabilities and for uncovering novel therapeutic applications for this class of compounds.

References

- 1. Selectivity of repaglinide and glibenclamide for the pancreatic over the cardiovascular K(ATP) channels - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Glibenclamide | Inward Rectifier Potassium (Kir) Channels | Tocris Bioscience [tocris.com]

- 3. Profile of intravenous glyburide for the prevention of cerebral edema following large hemispheric infarction: evidence to date - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Profile of intravenous glyburide for the prevention of cerebral edema following large hemispheric infarction: evidence to date - PubMed [pubmed.ncbi.nlm.nih.gov]

Understanding the Structure-Activity Relationship of Glybuzole: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Publicly available, detailed structure-activity relationship (SAR) studies specifically for Glybuzole, including extensive quantitative data and specific experimental protocols, are limited. This guide, therefore, provides a comprehensive overview based on the known pharmacology of this compound and the well-established SAR of the broader sulfonylurea class of antidiabetic agents, to which it belongs.

Introduction to this compound

This compound is an oral antihyperglycemic agent belonging to the sulfonylurea class of drugs, primarily used in the treatment of type 2 diabetes mellitus.[1] Its chemical name is N-(5-tert-Butyl-1,3,4-thiadiazol-2-yl)benzenesulfonamide.[1][2] Like other sulfonylureas, this compound's primary mechanism of action involves stimulating insulin secretion from the pancreatic β-cells.[1][2] This is achieved by binding to the sulfonylurea receptor 1 (SUR1) subunit of the ATP-sensitive potassium (K-ATP) channels in the pancreatic β-cell membrane.

The molecular structure of this compound consists of a central sulfonylurea moiety with a benzene ring and a substituted thiadiazole ring. It is these structural features that dictate its biological activity and pharmacokinetic profile.

Core Structural Features and General SAR of Sulfonylureas

The general structure of a sulfonylurea can be divided into three main parts: a central sulfonylurea core, a p-substituted aromatic ring (R1), and a terminal N-substituent (R2). The hypoglycemic activity of these compounds is highly dependent on the nature of the substituents at these positions.

Key SAR Principles for Sulfonylureas:

-

p-Substituted Aromatic Ring (R1): The substituent on the benzene ring significantly influences the drug's potency. For second-generation sulfonylureas, such as Glyburide, a bulky p-substituent is crucial for high potency.

-

Terminal N-Substituent (R2): The nature of the substituent on the terminal nitrogen of the urea moiety also plays a critical role in determining the drug's activity and duration of action.

In the case of this compound, the key structural components are:

-

R1: A simple benzene ring.

-

R2: A 5-tert-butyl-1,3,4-thiadiazole ring.

The presence of the bulky tert-butyl group on the thiadiazole ring is a notable feature that likely contributes to its binding affinity for the SUR1 receptor.

Mechanism of Action: A Molecular Perspective

The hypoglycemic effect of this compound is initiated by its binding to the SUR1 subunit of the K-ATP channels on pancreatic β-cells. This binding event leads to the closure of these channels.

Signaling Pathway of this compound

Caption: Signaling pathway of this compound in pancreatic β-cells.

The closure of the K-ATP channel prevents potassium ion efflux, leading to depolarization of the β-cell membrane. This depolarization activates voltage-gated calcium channels, resulting in an influx of calcium ions. The rise in intracellular calcium concentration triggers the exocytosis of insulin-containing secretory granules, thereby increasing insulin release into the bloodstream.

Synthesis of this compound

The synthesis of this compound is typically achieved through a bimolecular nucleophilic substitution (SN2) reaction.

Synthetic Workflow

References

Methodological & Application

Application Notes and Protocols: Glybuzole In Vitro Assay for Insulin Secretion

For Researchers, Scientists, and Drug Development Professionals

Introduction

Glybuzole is a second-generation sulfonylurea compound that acts as an oral hypoglycemic agent, primarily used in the management of type 2 diabetes mellitus.[1] Its therapeutic effect is derived from its ability to stimulate insulin secretion from pancreatic β-cells.[1][2][3] Understanding the precise mechanism and quantifying the dose-dependent efficacy of this compound on insulin secretion is crucial for both basic research and clinical applications. These application notes provide a detailed protocol for conducting an in vitro insulin secretion assay to evaluate the effect of this compound on pancreatic β-cells.

The protocol described herein is a static insulin secretion assay, a robust and widely adopted method for screening potential insulin secretagogues.[4] This method allows for the precise measurement of insulin released from cultured pancreatic β-cells in response to various stimuli, including this compound. The results of this assay can be used to determine the dose-response relationship of this compound and to elucidate its mechanism of action.

Mechanism of Action of this compound

This compound, like other sulfonylureas, stimulates insulin secretion by interacting with the ATP-sensitive potassium (K-ATP) channels in the plasma membrane of pancreatic β-cells. These channels are composed of two subunits: the inward-rectifier potassium channel pore (Kir6.2) and the sulfonylurea receptor 1 (SUR1).

Under basal (low glucose) conditions, K-ATP channels are open, allowing potassium ions (K+) to efflux, which maintains a hyperpolarized state of the cell membrane and prevents insulin secretion. When blood glucose levels rise, glucose is transported into the β-cell and metabolized, leading to an increase in the intracellular ATP/ADP ratio. This increase in ATP closes the K-ATP channels.

This compound bypasses the need for glucose metabolism to initiate this cascade. It directly binds to the SUR1 subunit of the K-ATP channel, inducing its closure. This blockage of K+ efflux leads to depolarization of the cell membrane. The depolarization, in turn, opens voltage-gated calcium channels (VGCCs), allowing an influx of calcium ions (Ca2+) into the cell. The resulting increase in intracellular Ca2+ concentration triggers the exocytosis of insulin-containing granules, leading to insulin secretion.

Experimental Workflow

The following diagram illustrates the general workflow for the in vitro this compound-stimulated insulin secretion assay.

Caption: Experimental workflow for the this compound in vitro insulin secretion assay.

Signaling Pathway

The diagram below outlines the signaling pathway of this compound-induced insulin secretion in pancreatic β-cells.

Caption: Signaling pathway of this compound-induced insulin secretion.

Detailed Experimental Protocol

This protocol is designed for a static in vitro insulin secretion assay using a 24-well plate format.

1. Materials and Reagents

-

Cell Line: Insulin-secreting cell line (e.g., INS-1, MIN6, βTC-6). These cell lines are known to be responsive to glucose and other secretagogues.

-

Cell Culture Medium: RPMI-1640 supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin, 10 mM HEPES, 2 mM L-glutamine, 1 mM sodium pyruvate, and 50 µM 2-mercaptoethanol.

-

Phosphate-Buffered Saline (PBS): Ca2+/Mg2+ free.

-

Krebs-Ringer Bicarbonate Buffer (KRB): 115 mM NaCl, 5 mM KCl, 24 mM NaHCO3, 2.5 mM CaCl2, 1 mM MgCl2, 10 mM HEPES, and 0.1% Bovine Serum Albumin (BSA), pH 7.4. Prepare two versions:

-

Low Glucose KRB: KRB containing 2.8 mM D-glucose.

-

High Glucose KRB: KRB containing 16.7 mM D-glucose.

-

-

This compound Stock Solution: Prepare a 10 mM stock solution of this compound in dimethyl sulfoxide (DMSO). Store at -20°C. Further dilutions should be made in the appropriate KRB buffer immediately before use.

-

Cell Lysis Buffer: For DNA or protein quantification (e.g., RIPA buffer).

-

Insulin ELISA Kit: For quantification of secreted insulin.

-

DNA or Protein Quantification Kit: (e.g., PicoGreen dsDNA Assay Kit or BCA Protein Assay Kit).

-

24-well tissue culture plates.

-

Sterile laboratory equipment.

2. Cell Culture and Seeding

-

Culture the pancreatic β-cells in the recommended complete culture medium in a humidified incubator at 37°C with 5% CO2.

-

Passage the cells every 2-3 days to maintain logarithmic growth.

-

For the assay, seed the cells into 24-well plates at a density of 2.5 x 10^5 cells/well.

-

Incubate the plates for 24-48 hours to allow the cells to adhere and form a monolayer.

3. Insulin Secretion Assay

-

Pre-incubation (Starvation):

-

Gently aspirate the culture medium from each well.

-

Wash the cells twice with 1 mL of PBS.

-

Add 1 mL of Low Glucose KRB to each well and incubate for 1-2 hours at 37°C to allow the cells to reach a basal state of insulin secretion.

-

-

Stimulation:

-

Carefully aspirate the Low Glucose KRB.

-

Wash the cells once with 1 mL of Low Glucose KRB.

-

Add 500 µL of the appropriate treatment solution to each well. Prepare the following treatment groups (in triplicate):

-

Basal: Low Glucose KRB (2.8 mM glucose).

-

Positive Control: High Glucose KRB (16.7 mM glucose).

-

This compound Test: Low Glucose KRB containing various concentrations of this compound (e.g., 0.1, 1, 10, 100 µM). The final DMSO concentration should be kept below 0.1% in all wells.

-

(Optional) this compound + High Glucose: High Glucose KRB containing various concentrations of this compound to assess synergistic effects.

-

-

Incubate the plate for 1-2 hours at 37°C.

-

-

Sample Collection:

-

After the incubation period, carefully collect the supernatant from each well and transfer it to a microcentrifuge tube.

-

Centrifuge the tubes at 1,000 x g for 5 minutes to pellet any detached cells.

-

Transfer the clear supernatant to a new tube and store at -80°C until insulin measurement.

-

4. Data Quantification and Analysis

-

Cell Lysis:

-

After collecting the supernatant, wash the remaining cells in the wells with PBS.

-

Add 200 µL of cell lysis buffer to each well and incubate on ice for 10 minutes.

-

Scrape the cells and collect the lysate for DNA or protein quantification.

-

-

Insulin Measurement:

-

Thaw the supernatant samples on ice.

-

Measure the insulin concentration in each sample using an insulin ELISA kit according to the manufacturer's instructions.

-

-

Normalization:

-

Quantify the total DNA or protein content in the cell lysates using a suitable quantification kit.

-

Normalize the measured insulin concentration to the corresponding DNA or protein content for each well. This corrects for any variations in cell number between wells.

-

-

Data Presentation and Interpretation:

-

Express the results as fold-change in insulin secretion relative to the basal (low glucose) control.

-

Perform statistical analysis (e.g., ANOVA followed by a post-hoc test) to determine the significance of the observed differences.

-

Generate a dose-response curve for this compound to determine its EC50 (half-maximal effective concentration).

-

Data Presentation

The quantitative data from the this compound in vitro insulin secretion assay should be summarized in a clear and structured table for easy comparison.

| Treatment Group | Glucose (mM) | This compound (µM) | Insulin Secreted (ng/mg protein) | Fold Change vs. Basal | p-value |

| Basal | 2.8 | 0 | Value | 1.0 | - |